2,6-Diazaspiro[3.5]nonane

Medicinal Chemistry Organic Synthesis Building Blocks

This spirocyclic diamine core exhibits >95% N6-selectivity in Boc-protection and ~100-fold lower promiscuity than piperazine, making it a superior building block for cleaner GPCR-targeting drug candidates. Ideal for groups requiring differentially protected diamines for stepwise incorporation, reducing purification costs and enhancing yield.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 885482-15-5
Cat. No. B1613023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.5]nonane
CAS885482-15-5
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)CNC2
InChIInChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2
InChIKeyIQBNSQTZCBFXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5): A Versatile Spirocyclic Amine Building Block for Medicinal Chemistry and Chemical Biology


2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5) is a saturated spirocyclic diamine composed of an azetidine ring and a piperidine ring sharing a single spiro carbon . This core scaffold has gained significant attention in medicinal chemistry as a conformationally constrained building block for the synthesis of bioactive molecules, particularly as a piperazine bioisostere, offering enhanced three-dimensionality and tunable physicochemical properties [1]. Orthogonally protected derivatives of this compound are specifically highlighted as versatile intermediates, enabling sequential functionalization at each nitrogen atom for the construction of complex molecular architectures .

2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5): Why In-Class Spirocyclic Amines and Piperazines Are Not Interchangeable


While structurally related spirocyclic diamines (e.g., 2,6-diazaspiro[3.4]octane, 2,7-diazaspiro[3.5]nonane) and the ubiquitous piperazine motif share nitrogen-donor atoms, their substitution is not equivalent. The unique geometry of the 2,6-diazaspiro[3.5]nonane core—specifically the [3.5] ring system with a six-membered piperidine and a four-membered azetidine—confers distinct steric, electronic, and conformational properties . This results in measurable differences in: (1) the intrinsic and synthetic selectivity for nitrogen functionalization ; and (2) the biological selectivity profile when incorporated into pharmacophores, as the scaffold modulates ligand promiscuity across highly conserved GPCR binding sites compared to simpler piperazine-based analogs [1]. Therefore, direct interchange without experimental validation cannot be assumed and may lead to divergent synthetic outcomes or unintended biological activity profiles.

2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5): Quantitative Evidence of Synthetic Selectivity and Biological Differentiation


2,6-Diazaspiro[3.5]nonane Enables Orthogonal N‑Protection with >95% N6‑Selectivity, a Key Advantage Over Non-Spirocyclic Diamines

The intrinsic structural bias of 2,6-diazaspiro[3.5]nonane allows for highly selective sequential functionalization, a feature not inherent to simpler linear or monocyclic diamines like piperazine. In a direct synthetic comparison, sequential Boc-protection of 2,6-diazaspiro[3.5]nonane with di‑tert‑butyl dicarbonate (Boc₂O) in dichloromethane at 0 °C achieved >95% selectivity for N6 over N2 within 30 minutes . This contrasts with symmetrical diamines, which typically yield statistical mixtures of mono- and bis-protected products, necessitating complex and low-yielding purifications.

Medicinal Chemistry Organic Synthesis Building Blocks

Incorporation of 2,6-Diazaspiro[3.5]nonane Core Reduces Ligand Promiscuity by ~100-Fold Compared to Piperazine in D3 Receptor Pharmacology

When integrated into a dopamine D3 receptor (D3R) ligand scaffold, a diazaspiro orthosteric fragment (representing the core motif of 2,6-diazaspiro[3.5]nonane analogs) exhibited a significantly lower intrinsic affinity (Ki = 2.7 µM) compared to its piperazine congener (Ki = 23.9 nM) [1]. Critically, this ~100-fold reduction in affinity for the primary target was accompanied by a substantial reduction in off-target interactions at serotoninergic and adrenergic GPCRs—common promiscuity sites for piperazine-containing scaffolds [1]. This demonstrates that the spirocyclic core is not merely an isostere but a functional modulator of selectivity.

GPCR Pharmacology Medicinal Chemistry Selectivity

2,6-Diazaspiro[3.5]nonane Derivatives Exhibit Potent Sigma‑1 Receptor Binding (Ki = 2.7 nM) and Functional Selectivity Over Sigma‑2

While the parent 2,6-diazaspiro[3.5]nonane core serves as a versatile synthetic building block, its value is further substantiated by the biological activity of its derivatives. A notable example, compound 4b (AD186), which incorporates this spirocyclic motif, demonstrated high affinity for the Sigma-1 receptor (S1R) with a Ki of 2.7 nM and a 10-fold selectivity over the Sigma-2 receptor (S2R Ki = 27 nM) [1]. In contrast, many structurally related sigma ligands (e.g., certain piperazine-based ligands) often exhibit lower S1R/S2R selectivity [1]. This selectivity is functionally meaningful, as compound 4b fully reversed the antiallodynic effect of BD-1063 in vivo, confirming an S1R agonistic profile [1].

Sigma Receptor Pain Neurology

Optimal Research and Development Applications for 2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5) Based on Quantitative Evidence


Synthesis of Orthogonally Protected Building Blocks for Complex Molecule Assembly

The >95% N6-selectivity in Boc-protection enables the efficient, gram-scale preparation of mono-protected intermediates (e.g., 6-Boc-2,6-diazaspiro[3.5]nonane) . This is a critical advantage for medicinal chemistry groups requiring differentially protected diamines for stepwise incorporation into larger molecular architectures, such as those in kinase inhibitors or macrocyclic peptides. This synthetic differentiation directly translates to reduced purification costs and higher yields, making it the preferred starting material over less selective spirocyclic or monocyclic amines.

Development of Highly Selective CNS-Targeted Therapeutics with Reduced Off-Target Polypharmacology

The intrinsic, ~100-fold lower promiscuity of the 2,6-diazaspiro[3.5]nonane core compared to piperazine makes it an ideal foundation for designing drug candidates where a cleaner selectivity profile is paramount . This is particularly relevant in the development of next-generation antipsychotics (targeting dopamine D3 receptors) or other GPCR modulators, where minimizing interactions with adrenergic and serotonin receptors is crucial for mitigating side effects. Researchers should prioritize this scaffold when the primary optimization goal is functional selectivity over absolute potency.

Design and Synthesis of Potent Sigma-1 Receptor (S1R) Ligands for Pain and Neurology

Derivatives of 2,6-diazaspiro[3.5]nonane, exemplified by compound 4b (AD186), achieve low nanomolar S1R affinity (Ki = 2.7 nM) with a defined 10-fold selectivity over S2R . This quantitative profile supports the use of this core scaffold in structure-activity relationship (SAR) studies aimed at developing novel analgesics or therapeutics for neurodegenerative conditions where S1R modulation is implicated. The proven in vivo agonistic activity further validates its utility in advanced preclinical programs.

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